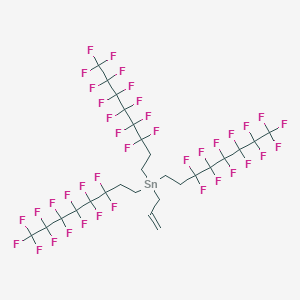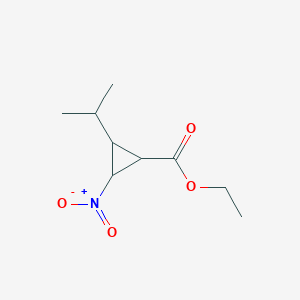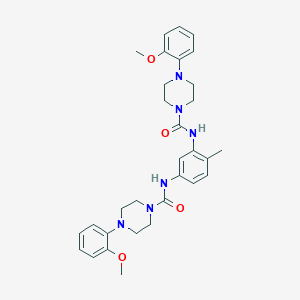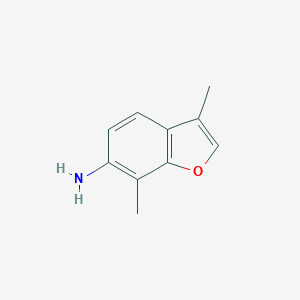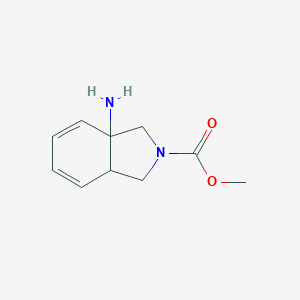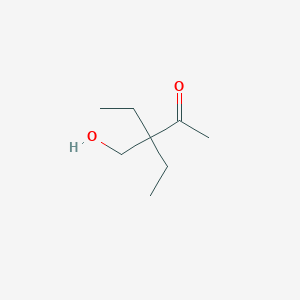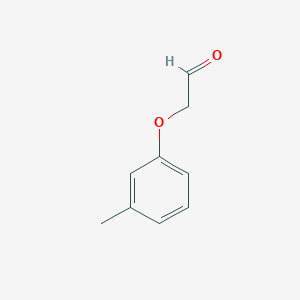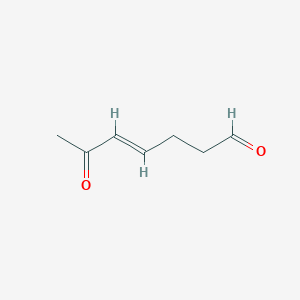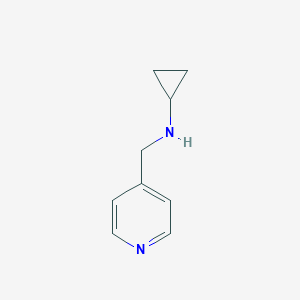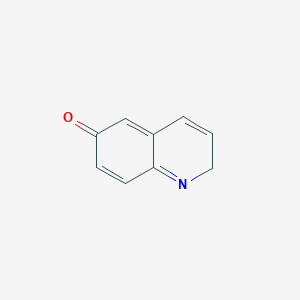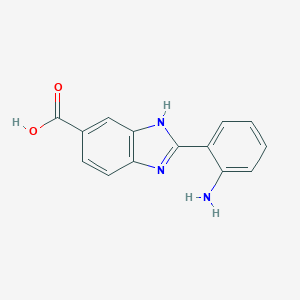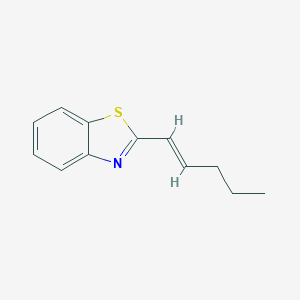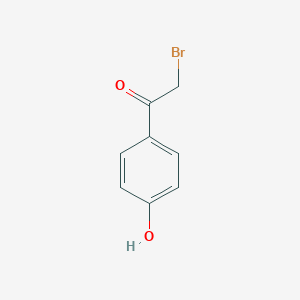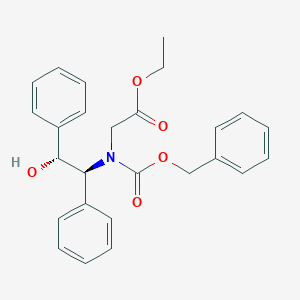
1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Ethenylidene-1H-pyrrole-1-ethanol: is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16316 g/mol . It is characterized by the presence of a pyrrole ring, an ethenylidene group, and an ethanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Ethenylidene-1H-pyrrole-1-ethanol typically involves the reaction of pyrrole derivatives with appropriate reagents to introduce the ethenylidene and ethanol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, may vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for beta-Ethenylidene-1H-pyrrole-1-ethanol often involve large-scale chemical reactions using optimized conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
Beta-Ethenylidene-1H-pyrrole-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce ethyl-substituted derivatives .
科学研究应用
Beta-Ethenylidene-1H-pyrrole-1-ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
1H-Pyrrole-1-ethanol: Lacks the ethenylidene group, resulting in different chemical properties.
Beta-Ethenylidene-1H-pyrrole: Lacks the ethanol group, affecting its solubility and reactivity.
Uniqueness
Beta-Ethenylidene-1H-pyrrole-1-ethanol is unique due to the presence of both the ethenylidene and ethanol groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications in scientific research and industry .
属性
CAS 编号 |
175352-02-0 |
|---|---|
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
InChI |
InChI=1S/C8H9NO/c1-2-8(7-10)9-5-3-4-6-9/h3-6,10H,1,7H2 |
InChI 键 |
JDMLVYKFRJMIPS-UHFFFAOYSA-N |
SMILES |
C=C=C(CO)N1C=CC=C1 |
规范 SMILES |
C=C=C(CO)N1C=CC=C1 |
同义词 |
1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


